molecular formula C7H9ClN2O2 B2379638 methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate CAS No. 27006-89-9

methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2379638
CAS No.: 27006-89-9
M. Wt: 188.61
InChI Key: XNOCNVHHKDUYDH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H9ClN2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with the addition of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrazole derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a chlorine atom.

    5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Methyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 5-chloro-1,3-dimethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-4-5(7(11)12-3)6(8)10(2)9-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOCNVHHKDUYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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